![molecular formula C19H20N4O B4507632 (1-methyl-1H-indol-6-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B4507632.png)
(1-methyl-1H-indol-6-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
Übersicht
Beschreibung
(1-methyl-1H-indol-6-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features an indole ring substituted with a methyl group at the nitrogen atom, a pyridine ring, and a piperazine ring
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for metal coordination complexes.
Biology: In biological research, it serves as a probe to study receptor-ligand interactions, especially in the context of neurotransmitter systems.
Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals and materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-indol-6-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the piperazine and pyridine moieties through nucleophilic substitution reactions. The final step often involves the formation of the methanone linkage through a condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process would likely include the use of catalysts and optimized reaction conditions to facilitate the various steps of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the pyridine or piperazine rings, potentially altering the compound’s pharmacological properties.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the indole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated derivatives and strong nucleophiles under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wirkmechanismus
The mechanism of action of (1-methyl-1H-indol-6-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing the signaling pathways involved in neurological processes. This interaction can lead to changes in neurotransmitter release and uptake, ultimately affecting mood and behavior.
Vergleich Mit ähnlichen Verbindungen
(1-methyl-1H-indol-6-yl)[4-(pyridin-2-yl)piperazin-1-yl]ethanone: Similar structure but with an ethanone linkage instead of methanone.
(1-methyl-1H-indol-6-yl)[4-(pyridin-3-yl)piperazin-1-yl]methanone: Pyridine ring substituted at the 3-position instead of the 2-position.
(1-methyl-1H-indol-6-yl)[4-(pyridin-2-yl)piperidin-1-yl]methanone: Piperidine ring instead of piperazine.
Uniqueness: The unique combination of the indole, pyridine, and piperazine rings in (1-methyl-1H-indol-6-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone provides it with distinct pharmacological properties, making it a valuable compound for research and development in medicinal chemistry.
Eigenschaften
IUPAC Name |
(1-methylindol-6-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-21-9-7-15-5-6-16(14-17(15)21)19(24)23-12-10-22(11-13-23)18-4-2-3-8-20-18/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWWASMARCWWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


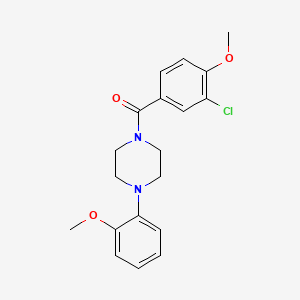
![1-(4-biphenylylsulfonyl)-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4507553.png)
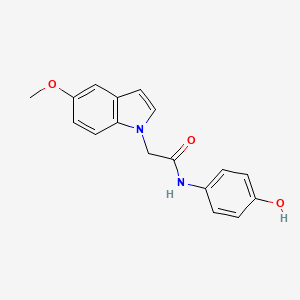
![N-[3-(aminocarbonyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4507564.png)
![6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(3-oxopiperazino)ethyl]-3(2H)-pyridazinone](/img/structure/B4507572.png)
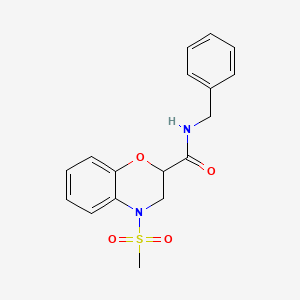
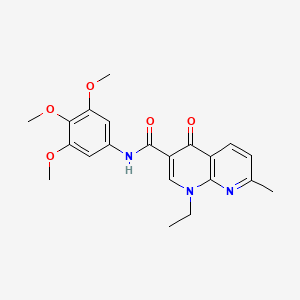
![1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B4507586.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B4507590.png)
![N-{[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4507598.png)
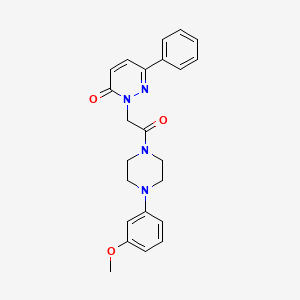
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4507627.png)
![1-{[5-(4-ethoxyphenyl)-3-isoxazolyl]carbonyl}-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4507645.png)
![N-[4-(acetylamino)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B4507646.png)
